2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol
Overview
Description
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a chemical compound with the molecular formula C10H20O5. It is also known by other names such as (2,2,6,6-Tetramethylol)cyclohexanol and 1,1,3,3-Tetra(hydroxymethyl)cyclohexan-2-ol . This compound is characterized by the presence of four hydroxymethyl groups attached to a cyclohexanol ring, making it a polyol with significant potential in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol typically involves the reaction of cyclohexanone with formaldehyde under basic conditions. The reaction proceeds through multiple steps, including the formation of intermediate hydroxymethyl derivatives, which are subsequently converted to the final product through further hydroxymethylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexanol derivatives with fewer hydroxymethyl groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield cyclohexane derivatives with aldehyde or carboxylic acid groups, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol involves its ability to undergo various chemical transformations due to the presence of multiple hydroxymethyl groups. These groups can participate in hydrogen bonding, nucleophilic substitution, and other reactions, making the compound highly versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol: Another polyol with four hydroxymethyl groups, commonly used in the production of alkyd resins and explosives.
Trimethylolpropane: A triol with three hydroxymethyl groups, used in the manufacture of polyurethanes and synthetic lubricants.
Dipentaerythritol: A polyol with six hydroxymethyl groups, utilized in the production of high-performance coatings and adhesives.
Uniqueness
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is unique due to its cyclohexanol ring structure, which imparts distinct chemical and physical properties compared to other polyols. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h8,11-15H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVIFRMLTBUBGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(CO)CO)O)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202506 | |
Record name | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5416-55-7 | |
Record name | 2,2,6,6-Tetramethylolcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5416-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,6,6-Tetramethylolcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002637944 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,6,6-TETRAMETHYLOLCYCLOHEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M97TUQ3YN3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol?
A1: this compound (HMCH) is a cyclohexane derivative with five hydroxyl groups.
Q2: What are the typical applications of this compound in material science?
A2: HMCH is primarily utilized as a building block in polymer synthesis, particularly for polyurethanes. It serves as a polyol component, contributing to the crosslinking and rigidity of the resulting polymers. [, ]
Q3: How does the structure of this compound influence its reactivity in polymerization reactions?
A3: The five hydroxyl groups in HMCH provide multiple reactive sites for polymerization. It can act as a five-functional initiator in ring-opening polymerization reactions, leading to the formation of star-shaped polymers with unique properties. [, ]
Q4: Can you provide an example of a specific application of this compound in polymer synthesis?
A4: HMCH, when used with glycidyl ethers and butylene oxide, forms polyether-pentols (PEPOs) through ring-opening polymerization. These PEPOs are then utilized in the creation of crosslinked polyurethanes. []
Q5: How does this compound affect the properties of the resulting polyurethanes?
A5: The presence of HMCH in polyurethane synthesis contributes to a higher hydrogen bond index within the polymer structure, resulting in increased rigidity and a broader range of phase separation. []
Q6: Has this compound been explored for applications beyond polyurethane synthesis?
A6: Yes, research indicates its potential in synthesizing novel phospholipids. HMCH derivatives, specifically cyclic phosphates derived from its acetals, show promise in this area. [, ]
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